

In-Depth Technical Guide to the Physical and Chemical Properties of Biphenylene Solid

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Compound of Interest

Compound Name: *Biphenylene*

Cat. No.: *B1199973*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **biphenylene** solid. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and an exploration of the molecule's unique structural and reactive characteristics.

Physical Properties

Biphenylene is a pale, yellowish solid with a distinctive hay-like odor.^[1] It is a polycyclic aromatic hydrocarbon with a planar structure, a feature that significantly influences its physical characteristics.^[1] While computational studies on two-dimensional **biphenylene** networks suggest a remarkably high melting point of up to 4500 K, the bulk solid melts at a much lower, yet well-defined, temperature.^{[2][3][4]}

Table 1: Physical Properties of Biphenylene

Property	Value	Notes
Molecular Formula	C ₁₂ H ₈	-
Molar Mass	152.196 g·mol ⁻¹	[1]
Appearance	Pale, yellowish solid	[1]
Odor	Hay-like	[1]
Melting Point	109 to 111 °C (228 to 232 °F; 382 to 384 K)	[1]
Boiling Point	Not available	-
Density	Not available	-
Solubility	Insoluble in water, soluble in typical organic solvents.	[5] Quantitative data is not readily available.

Crystal and Molecular Structure

The solid-state structure of **biphenylene** is of significant interest due to the strained central four-membered ring fused to two benzene rings. This fusion results in a planar molecule.[1] X-ray and electron diffraction studies have confirmed this planarity and revealed considerable bond length alternation. The bridging bonds that form the central cyclobutadiene ring are notably long, measured at 1.524 Å.[1] This structural feature is a direct consequence of the antiaromatic character of the central 4π electron system.

Table 2: Crystallographic Data for Biphenylene

Parameter	Value	Reference
Crystal System	Not definitively found in searches	-
Space Group	Not definitively found in searches	-
Unit Cell Parameters	Not definitively found in searches	-
Z Value	Not definitively found in searches	-

Note: While detailed crystallographic data for the bulk solid is not readily available in the searched literature, studies on 2D **biphenylene** networks report lattice parameters of $a = 3.77 \text{ \AA}$ and $b = 4.52 \text{ \AA}$.^[6]

Spectroscopic Properties

The unique electronic structure of **biphenylene** gives rise to characteristic spectroscopic signatures.

NMR Spectroscopy

The planarity and symmetry of the **biphenylene** molecule result in a relatively simple NMR spectrum. Due to the presence of different electronic environments, the protons and carbons exhibit distinct chemical shifts.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different aromatic protons.
- ¹³C NMR: The carbon NMR spectrum will display peaks for the non-equivalent carbon atoms in the molecule.

Detailed experimental NMR data with specific chemical shifts and coupling constants for **biphenylene** were not available in the performed searches. The available data primarily pertains to biphenyl.^{[3][7][8]}

Infrared (IR) Spectroscopy

The IR spectrum of solid **biphenylene** is characterized by absorption bands corresponding to the vibrational modes of its aromatic rings and C-H bonds.

Specific experimental IR spectra with detailed peak assignments for **biphenylene** were not found in the searches. Data available is for biphenyl and its derivatives.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

UV-Vis Spectroscopy

Biphenylene exhibits characteristic absorption bands in the ultraviolet-visible region arising from π - π^* electronic transitions within the conjugated system. Computational studies have been performed to model its UV-Vis absorption spectrum.[\[13\]](#) Experimental studies on similar conjugated aromatic segments show absorption bands in the range of 250-350 nm when dissolved in cyclohexane.[\[14\]](#)

Table 3: Spectroscopic Data for Biphenylene

Technique	Key Features	Reference
^1H NMR	Aromatic proton signals.	Data not available.
^{13}C NMR	Aromatic carbon signals.	Data not available.
IR	C-H and C=C stretching and bending modes characteristic of aromatic systems.	Data not available.
UV-Vis	Absorption bands expected in the 250-350 nm range in cyclohexane.	[14]
XPS	The HOMO is located at a binding energy of 7.8 eV in the gas phase.	[1]

Chemical Properties and Reactivity

Biphenylene's chemistry is dominated by the influence of its strained central four-membered ring, which imparts antiaromatic character.[\[1\]](#) This leads to a unique reactivity profile compared

to other polycyclic aromatic hydrocarbons.

Antiaromaticity and Stability

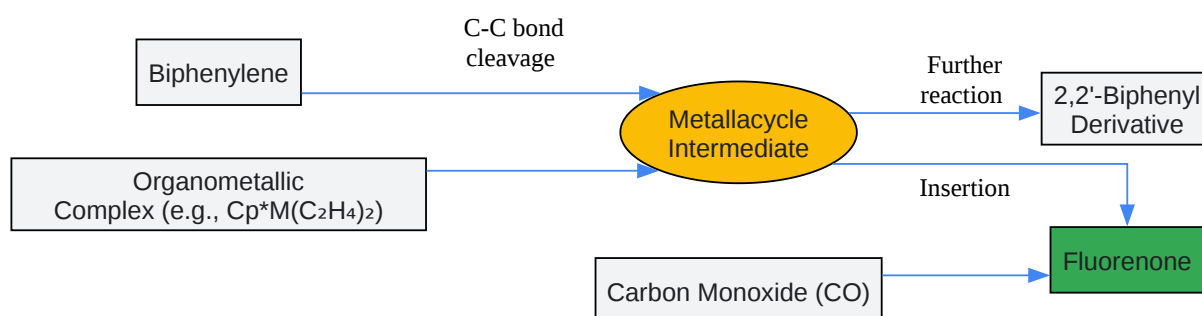
The central 4π electron system in the planar four-membered ring makes **biphenylene** an antiaromatic compound.^[15] However, it is considerably more stable than other antiaromatic systems. This relative stability allows for its isolation and study.

Reactivity in Electrophilic Aromatic Substitution

Biphenylene can undergo electrophilic aromatic substitution. Studies on the protodesilylation of trimethylsilyl derivatives of **biphenylene** have shown that the 2-position is significantly more reactive than the 1-position, with a partial rate factor of 27.8 for the 2-position compared to 0.52 for the 1-position.^[16] This highlights the directing influence of the fused ring system.

Carbon-Carbon Bond Cleavage

A characteristic reaction of **biphenylene** is the cleavage of the C-C bonds in the strained central ring by various organometallic species.^[15] This reactivity has been exploited in the synthesis of more complex molecules and materials. For example, **biphenylene** can be catalytically carbonylated to produce fluorenone.^[1]



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Caption: Reaction pathway for the organometallic-mediated C-C bond cleavage of **biphenylene**.

Experimental Protocols

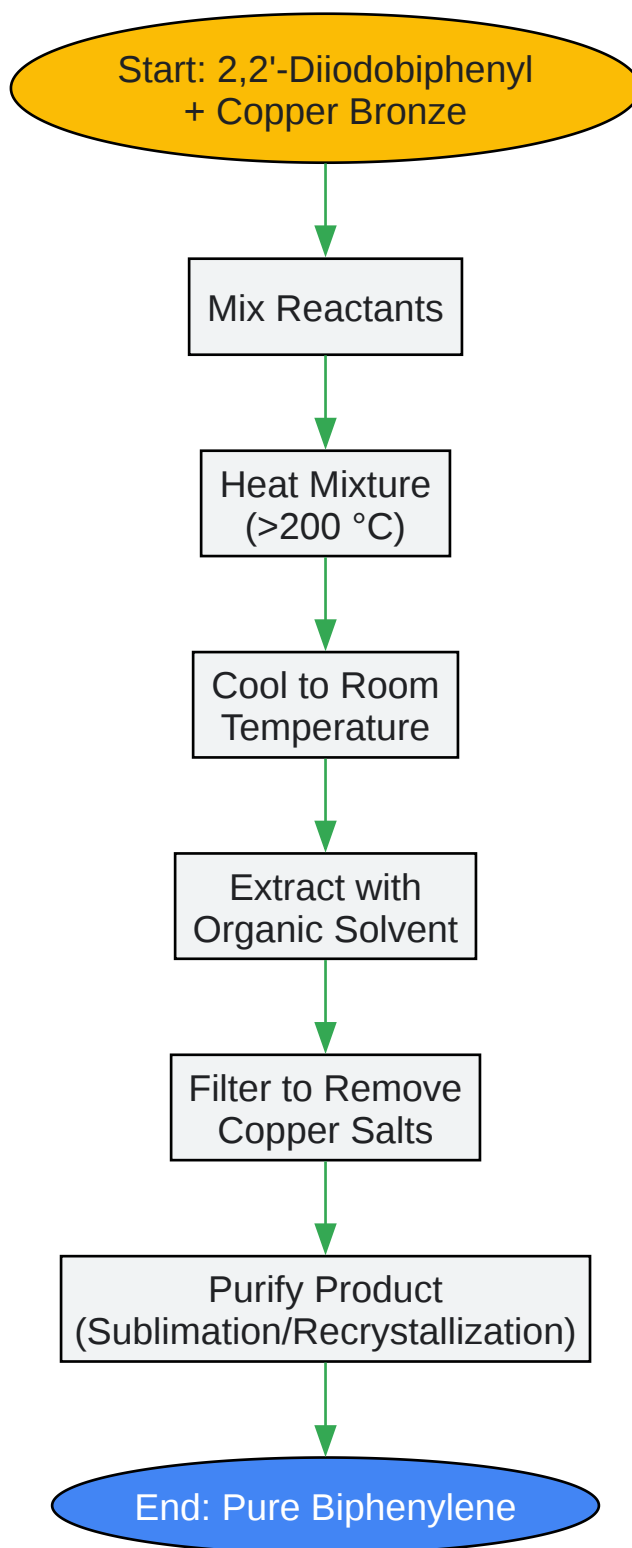
Detailed, step-by-step experimental protocols for the synthesis and analysis of **biphenylene** are crucial for reproducible research.

Synthesis of Biphenylene

The Ullmann reaction is a classical method for the synthesis of **biphenylene**, involving the copper-mediated intramolecular coupling of a 2,2'-dihalobiphenyl.^[17]

Protocol:

- **Reactant Preparation:** 2,2'-diiodobiphenyl is used as the starting material. Copper bronze is typically used as the coupling agent.
- **Reaction Setup:** The 2,2'-diiodobiphenyl and a molar excess of copper bronze are mixed, often in a high-boiling point solvent or, in some variations, under solvent-free conditions.
- **Heating:** The reaction mixture is heated to a high temperature (often exceeding 200 °C) for several hours to effect the coupling.^[18]
- **Workup and Purification:** After cooling, the reaction mixture is typically treated with a solvent to extract the organic product. The copper and copper salts are removed by filtration. The **biphenylene** product is then purified, commonly by sublimation or recrystallization.



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- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical Properties of Biphenylene Solid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199973#physical-and-chemical-properties-of-biphenylene-solid]

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